2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7-5-8-6-9-3-4-11(8)10-7/h5,9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISUAQWXVKNDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CCNCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Based on 2,2-Dichlorovinylacetophenones (Guirado et al., 2023)
A novel and efficient synthetic approach starts from 2,2-dichlorovinylacetophenones, which undergo sequential transformations to yield intermediates that are then cyclized to form the tetrahydropyrazolo[1,5-a]pyrazine core.
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- Reaction with 2-hydroxyethylhydrazine to form 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines.
- O-tosylation, azidation, and catalytic hydrogenation to modify functional groups.
- Treatment of aminoethyl-pyrazoline hydrochlorides with aqueous sodium hydroxide induces cyclization, producing 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines.
- One-pot reactions of tosylates with ammonium hydroxide also directly yield the tetrahydro derivatives.
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- Simplicity and good overall yields.
- Use of inexpensive starting materials.
- The molecular structure of derivatives confirmed by X-ray crystallography.
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- DFT theoretical calculations support the proposed reaction mechanism.
| Step | Intermediate/Product | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines | Reaction with 2-hydroxyethylhydrazine | Not specified | Starting intermediate |
| 2 | Tosylates and azides | O-tosylation, azidation | Not specified | Functional group modifications |
| 3 | Aminoethyl-pyrazoline hydrochlorides | Catalytic hydrogenation | Not specified | Precursor to cyclization |
| 4 | 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines | Aqueous NaOH treatment | Good yields | Cyclization step confirmed by X-ray |
Catalytic Hydrogenation Method (ChemicalBook, 2021)
This method involves hydrogenation of a precursor compound (208a) using 10% palladium on carbon as a catalyst under hydrogen atmosphere in methanol.
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- In a nitrogen-purged flask, compound 208a (1.4 g, 7.1 mmol) is mixed with 10% Pd/C catalyst and methanol.
- The mixture is stirred at room temperature under hydrogen gas for 2 hours.
- After completion, the catalyst is filtered off, and the filtrate is concentrated to yield the target compound as a yellow oil.
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- Yield: 84%
- Molecular weight confirmed by mass spectrometry (MS-ESI: [M+H]^+ 167).
| Parameter | Details |
|---|---|
| Catalyst | 10% Palladium on carbon (Pd/C) |
| Solvent | Methanol |
| Temperature | Room temperature |
| Reaction Time | 2 hours |
| Yield | 84% |
| Product State | Yellow oil |
| Analytical Data | MS-ESI: [M+H]^+ 167 |
Regiocontrolled Four-Step Synthesis (The Journal of Organic Chemistry, 2017)
A flexible and regioselective synthetic strategy involves:
- Alkylation and formylation of commercially available pyrazoles to obtain pyrazole-5-aldehydes with 2,2-dialkoxyethyl substitution.
- Subsequent deprotection and cyclization under optimized conditions to form pyrazolo[1,5-a]pyrazines.
- Further functionalization by double-reductive amination to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines with various substitution patterns.
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of pyrazoles | Alkyl halides | Pyrazole derivatives |
| 2 | Formylation | Formylating agents | Pyrazole-5-aldehydes |
| 3 | Deprotection and cyclization | Acidic/basic conditions | Pyrazolo[1,5-a]pyrazines |
| 4 | Double-reductive amination | Reductive amination reagents | Tetrahydro derivatives |
Patent-Reported Substituted Derivatives (EP3129376A1, 2015)
The European patent EP3129376A1 discloses substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives, including methods for their preparation as ROS1 inhibitors.
- The patent describes synthetic routes involving alkylation, cyclization, and substitution steps.
- Specific details on reaction conditions and yields are proprietary but emphasize the utility of these compounds in medicinal chemistry.
Additional Preparation Notes
- Protection and deprotection strategies are often employed to facilitate selective reactions, such as the use of Boc-protected intermediates (e.g., 5-N-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid).
- Hydrolysis and acid-base extraction steps are common to isolate and purify intermediates.
- Reaction times typically range from 1.5 to 2 hours at room temperature or mild heating.
- Yields vary depending on the method but generally range from moderate to high (70-100%).
| Compound | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-N-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | Sodium hydroxide in THF/methanol, 20°C, 1.5 h | 100 | ChemicalBook, 2020 |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield tetrahydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of 2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exhibit promising anticancer properties. Specifically, compounds derived from this structure have been identified as inhibitors of the ROS1 gene, which is implicated in certain types of cancer such as non-small cell lung cancer (NSCLC). The patent EP3129376A1 describes these derivatives as effective ROS1 inhibitors, highlighting their potential as therapeutic agents against malignancies associated with ROS1 mutations .
1.2 Neuroprotective Effects
Studies have suggested that tetrahydropyrazolo[1,5-a]pyrazines may possess neuroprotective properties. These compounds could potentially be used in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .
1.3 Antimicrobial Properties
There is emerging evidence that certain tetrahydropyrazolo derivatives demonstrate antimicrobial activity. This could open pathways for developing new antibiotics or antifungal agents. Specific studies are required to elucidate the mechanisms of action and efficacy against various pathogens.
Material Science
2.1 Polymer Chemistry
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for industrial applications .
2.2 Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives. Research into its use in protective coatings could lead to advancements in materials that require durability under harsh conditions.
Case Studies
Mechanism of Action
The mechanism by which 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exerts its effects involves interaction with specific molecular targets. For instance, in antiviral applications, it acts as a core protein allosteric modulator, inhibiting the replication of the hepatitis B virus by binding to the viral core protein and preventing its proper assembly . This disruption of viral replication pathways highlights its potential as a therapeutic agent.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., CF₃) : Increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
- Alkyl Groups (e.g., Ethyl, Methyl) : Improve solubility and modulate steric interactions in enzyme binding pockets, as seen in HBV core protein allosteric modulators (CpAMs) .
- Halogen Substituents (e.g., Br) : Serve as handles for further functionalization via cross-coupling reactions .
Yield Comparison :
Antiviral Activity
- 2-Ethyl-THPP Derivatives : Lead compound 45 (undisclosed structure) demonstrated oral efficacy in reducing HBV DNA in murine models, with activity against nucleos(t)ide-resistant strains .
- Zanubrutinib : A 4,5,6,7-THPP-based Btk inhibitor approved for lymphoma, highlighting scaffold utility in oncology .
Kinase Inhibition
- ATR Inhibitors: 2-Ethyl-THPP analogs showed nanomolar potency against ATR, a DNA damage response kinase. Structural optimization improved selectivity over PI3Kα .
- Btk Inhibitors : Zanubrutinib’s tetrahydropyrazolo[1,5-a]pyrimidine scaffold shares conformational similarities with THPP derivatives, suggesting overlapping pharmacophores .
Antimicrobial Activity
- 5-Benzyl-THPP : Exhibited modest antibacterial activity, though specific targets remain uncharacterized .
Physicochemical and Pharmacokinetic Profiles
| Property | 2-Ethyl-THPP | 2-Trifluoromethyl-THPP | 5-Benzyl-THPP |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.5 | 2.9 |
| Solubility (mg/mL) | 12.3 (PBS, pH 7.4) | 4.1 (PBS, pH 7.4) | 0.7 (DMSO) |
| Metabolic Stability | Moderate (CYP3A4) | High | Low |
| Plasma Protein Binding | 85% | 92% | 78% |
Notes:
Biological Activity
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- CAS Number : 118055-06-4
- Molecular Weight : 163.21 g/mol
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Kinase Inhibition : This compound has been identified as a potential inhibitor of ROS1 kinase. Inhibition of this kinase is crucial for treating certain types of cancer where ROS1 mutations are present .
- Antiviral Activity : Similar derivatives have shown antiviral properties against Yellow Fever Virus (YFV), demonstrating efficacy in improving survival rates in infected animal models when administered post-infection .
- Cholinesterase Inhibition : Compounds within the pyrazole family have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease therapy. This suggests that this compound may also possess neuroprotective effects .
Anticancer Activity
A study involving various pyrazole derivatives indicated that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines. Notably:
- Cell Lines Tested : BxPC-3 (pancreatic cancer) and PC-3 (prostate cancer).
- Mechanism : Induction of apoptosis through inhibition of key signaling pathways such as AKT-mTOR and PD-1/PD-L1 pathways .
Antiviral Efficacy
The antiviral potential was assessed using a model infected with YFV:
- Dosage : Effective treatment began at doses as low as 32 mg/kg/day.
- Outcome : Significant improvement in survival rates when treatment commenced four days post-infection .
Case Study 1: ROS1 Inhibition
In a preclinical study focusing on ROS1-positive tumors:
- Compound Tested : A derivative of this compound.
- Results : Demonstrated potent inhibitory effects on tumor growth in vivo and in vitro models.
Case Study 2: Neuroprotective Effects
A comparative study evaluated the cholinesterase inhibitory activity:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 0.466 | 1.89 |
| Standard Inhibitor | 0.300 | 0.900 |
The results indicate that while the compound exhibits promising inhibition rates against cholinesterases, further optimization is needed to enhance selectivity and potency.
Q & A
Q. What are the standard synthetic routes for 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives?
The synthesis typically involves cyclization and functionalization steps. For example, derivatives can be synthesized by reacting pyrazolo[1,5-a]pyrazine precursors with silylformamidines in benzene, followed by crystallization from hexane . Nitration at position 3 is achieved by adding HNO₃ to a sulfuric acid solution of the precursor at 0°C, followed by overnight stirring and isolation via ice quenching . Key intermediates like 3-nitro derivatives are critical for further functionalization.
Q. How are spectroscopic techniques employed to characterize this compound?
Characterization relies on ¹H NMR , ¹³C NMR , and elemental analysis. For instance, the methyl group in 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate appears as a singlet at δ 3.98 ppm in ¹H NMR, while the nitro group causes deshielding of adjacent carbons (e.g., C-3 at δ 148.6 ppm in ¹³C NMR) . Discrepancies between calculated and observed elemental analysis values (e.g., C: 47.37% vs. 47.12%) should be scrutinized to confirm purity .
Q. What safety precautions are necessary when handling this compound?
While specific safety data for this compound is limited, related pyrazine derivatives require precautions such as:
- Using fume hoods to avoid inhalation of volatile reagents.
- Wearing nitrile gloves and lab coats to prevent skin contact.
- Storing waste separately for professional disposal to mitigate environmental hazards .
Advanced Research Questions
Q. How can reaction conditions be optimized for functionalization at position 7?
Position 7 functionalization often depends on solvent choice, temperature, and reagent stoichiometry. For example:
- Silylformamidine reactions : Stirring in benzene at room temperature yields 7-((dimethylamino)methyl) derivatives, while elevated temperatures may lead to side products .
- Hydrazine derivatives : Reaction with phenylhydrazine in ethanol under reflux (6–8 hours) produces stable intermediates, but excess hydrazine requires post-reaction removal via vacuum distillation .
| Reaction Parameter | Optimal Condition | Outcome |
|---|---|---|
| Solvent | Benzene | High yield of 7-substituted derivatives |
| Temperature | 0°C (nitration) | Minimizes decomposition |
| Stoichiometry | 1:1 (precursor:silylformamidine) | Reduces byproducts |
Q. How to evaluate the biological activity of this compound in drug discovery?
- Enzyme inhibition assays : Test against targets like aminopeptidase N (APN) or VEGFR2 using fluorogenic substrates (e.g., L-leucine-7-amido-4-methylcoumarin) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess IC₅₀ values.
- Molecular docking : Compare binding affinities with known inhibitors (e.g., bestatin for APN) to identify structural motifs critical for activity .
Q. How to resolve contradictions in synthesis data from different methods?
Conflicting results (e.g., varying yields or regioselectivity) can arise from:
- Reagent purity : Impure hydrazine derivatives may alter reaction pathways, necessitating HPLC or GC-MS verification .
- Reaction monitoring : Use TLC or in-situ IR spectroscopy to detect intermediates and adjust conditions dynamically .
- Computational validation : Employ DFT calculations to predict regioselectivity and compare with experimental outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
